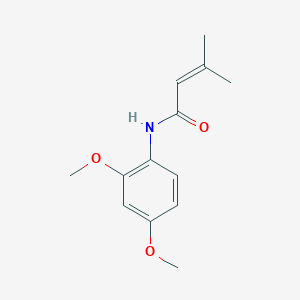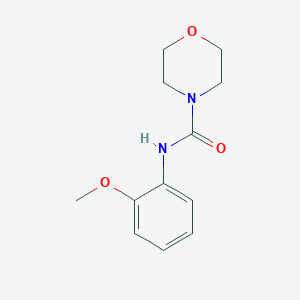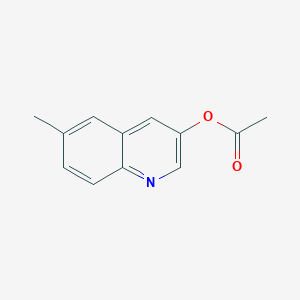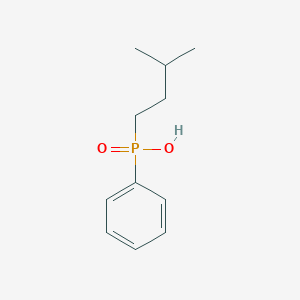![molecular formula C17H23FN2O B5680680 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol (DFMQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and is known for its unique chemical properties.
作用機序
The mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
実験室実験の利点と制限
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol. One area of research is the investigation of its potential use as a fluorescent probe for imaging purposes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of research is the investigation of its potential use in the treatment of cancer. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation, making it a potential candidate for use in cancer therapy. Finally, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol needs to be further elucidated to fully understand its biological effects and potential applications.
合成法
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol can be synthesized by reacting 2-methyl-4-hydroxyquinoline with dipropylamine and formaldehyde in the presence of a catalyst. The reaction yields 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol as a yellow solid, which can be purified by recrystallization. The synthesis of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been optimized to produce high yields and purity, making it a feasible compound for scientific research.
科学的研究の応用
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been used in various studies to investigate its effects on cell proliferation, apoptosis, and gene expression. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
特性
IUPAC Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPTUGUBJOLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(3-furoyl)-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5680600.png)

![N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5680611.png)



![[(3aS*,10aS*)-2-[(4-chlorophenoxy)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5680644.png)
![N-[3-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5680647.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5680658.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)

![8-(1,2-benzisoxazol-3-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680699.png)